(E)-1-(4-bromo-3-chloroanilino)-4,4-dimethylpent-1-en-3-one
Overview
Description
(E)-1-(4-bromo-3-chloroanilino)-4,4-dimethylpent-1-en-3-one is a synthetic organic compound characterized by the presence of bromine and chlorine atoms on an aniline ring, along with a dimethylpentene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-bromo-3-chloroanilino)-4,4-dimethylpent-1-en-3-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-3-chloroaniline and 4,4-dimethylpent-1-en-3-one.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane or tetrahydrofuran, is used.
Catalysts and Reagents: A base, such as triethylamine or potassium carbonate, is added to facilitate the nucleophilic substitution reaction.
Procedure: The 4-bromo-3-chloroaniline is added to the solvent, followed by the addition of the base. The mixture is stirred at room temperature, and then 4,4-dimethylpent-1-en-3-one is added dropwise. The reaction is allowed to proceed for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-bromo-3-chloroanilino)-4,4-dimethylpent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
(E)-1-(4-bromo-3-chloroanilino)-4,4-dimethylpent-1-en-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-1-(4-bromo-3-chloroanilino)-4,4-dimethylpent-1-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-bromo-3-chloroanilino)-4,4-dimethylpent-1-en-3-one: Unique due to the presence of both bromine and chlorine atoms on the aniline ring.
(E)-1-(4-bromoanilino)-4,4-dimethylpent-1-en-3-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.
(E)-1-(4-chloroanilino)-4,4-dimethylpent-1-en-3-one: Lacks the bromine atom, which may influence its chemical properties and applications.
Uniqueness
The combination of bromine and chlorine atoms on the aniline ring of this compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-1-(4-bromo-3-chloroanilino)-4,4-dimethylpent-1-en-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO/c1-13(2,3)12(17)6-7-16-9-4-5-10(14)11(15)8-9/h4-8,16H,1-3H3/b7-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKWDEOLOCKZSL-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CNC1=CC(=C(C=C1)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/NC1=CC(=C(C=C1)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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